Iptacopan (hydrochloride)
説明
Iptacopan, also known as LNP023, is an oral medication used to treat a type of blood disease called paroxysmal nocturnal hemoglobinuria (PNH) . It is a complement factor B inhibitor developed by Novartis . It helps reduce red blood cell destruction or breakdown (hemolysis) in patients with PNH . It is available only under a restricted distribution program called Fabhalta® REMS (Risk Evaluation and Mitigation Strategy) Program .
Synthesis Analysis
The synthesis of Iptacopan has been developed through diversity-oriented research synthesis and has been transformed into a scalable manufacturing process to support its clinical development .
Molecular Structure Analysis
The molecular weight of Iptacopan hydrochloride monohydrate is approximately 477 g/mol . The chemical formula is C25H33ClN2O5 .
Chemical Reactions Analysis
Iptacopan is a highly selective small-molecule inhibitor of factor B . It efficiently blocks the alternative pathway in vivo, ex vivo in patient samples, and in PNH patients .
科学的研究の応用
Application in C3 Glomerulopathy
Iptacopan, a highly selective oral inhibitor of Factor B, has shown promising results in patients with C3 Glomerulopathy (C3G). A study by Wong et al. (2021) found that a 12-week course of iptacopan led to significant improvement in estimated Glomerular Filtration Rate (eGFR) and reduction in proteinuria. This suggests iptacopan's potential in stabilizing kidney function in C3G patients (Wong et al., 2021).
Effectiveness in Paroxysmal Nocturnal Hemoglobinuria
Jang et al. (2022) explored iptacopan's efficacy in treating Paroxysmal Nocturnal Hemoglobinuria (PNH). Their study demonstrated that iptacopan monotherapy significantly reduced serum lactate dehydrogenase levels and improved hemoglobin levels in PNH patients, highlighting its potential as an effective treatment option (Jang et al., 2022).
Use in Combination Therapy
Risitano et al. (2021) investigated the addition of iptacopan to eculizumab in patients with PNH and active hemolysis. The study found that iptacopan combined with eculizumab led to marked reduction in lactate dehydrogenase and improvement in hemoglobin concentrations, suggesting its role in enhancing the effectiveness of existing PNH treatments (Risitano et al., 2021).
Potential in Treating IgA Nephropathy
Perkovic et al. (2021) conducted a study on iptacopan's efficacy in primary IgA Nephropathy (IgAN) patients. The findings suggested that iptacopan could effectively reduce proteinuria and slow kidney disease progression in IgAN, indicating its promise as a new therapeutic approach (Perkovic et al., 2021).
作用機序
Iptacopan binds to Factor B of the alternative complement pathway and regulates the cleavage of C3, generation of downstream effectors, and the amplification of the terminal pathway . It acts upstream of complement 5 in the alternative pathway, inhibiting both terminal complement-mediated intravascular hemolysis and complement 3-mediated extravascular hemolysis .
将来の方向性
Iptacopan received its first approval on December 5, 2023, in the USA for the treatment of adults with PNH . It is also being developed for the treatment of other complement-mediated diseases . The late-stage development program of Iptacopan is ongoing in multiple complement-mediated conditions . Detailed results of the Phase III APPLY-PNH trial will be presented at an upcoming medical meeting and included as part of global regulatory submissions in 2023 .
特性
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4.ClH/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H/t19-,22-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXOFFLNHXEJE-CQERKEQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iptacopan (hydrochloride) | |
CAS RN |
1646321-63-2 | |
Record name | Iptacopan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646321632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IPTACOPAN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9HY4W0ZW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。